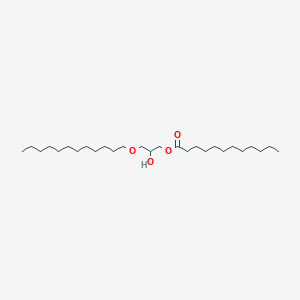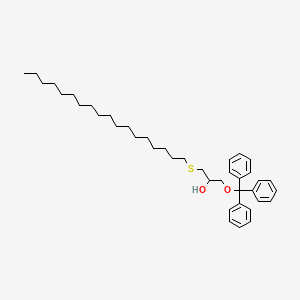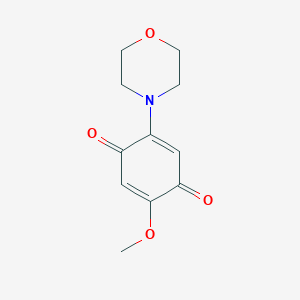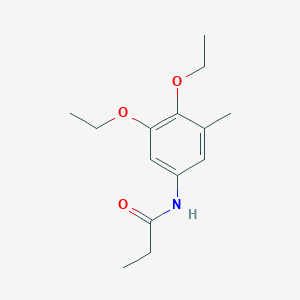![molecular formula C21H22N6O B14363546 2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one CAS No. 91707-34-5](/img/structure/B14363546.png)
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one is a chemical compound with the molecular formula C21H18N6O It is known for its unique structure, which includes azide groups attached to a cyclohexanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one typically involves the reaction of 2,6-bis[(4-bromophenyl)methyl]-4-methylcyclohexan-1-one with sodium azide. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of bromine atoms with azide groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Click Chemistry: The azide groups can participate in click reactions, particularly with alkynes, to form triazoles.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of azides to amines.
Major Products Formed
Click Chemistry: The major product is a triazole derivative.
Reduction: The major product is the corresponding amine derivative.
Applications De Recherche Scientifique
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one primarily involves the reactivity of the azide groups. In click chemistry, the azide groups react with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful for various applications . The azide groups can also be reduced to amines, which can then participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(4-methoxybenzylidene)cyclohexanone
- 4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone
- 2-Benzyl-5-benzylidene-1-cyclopentanone
Uniqueness
2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one is unique due to the presence of azide groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable in click chemistry and other applications where specific and efficient reactions are required .
Propriétés
| 91707-34-5 | |
Formule moléculaire |
C21H22N6O |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2,6-bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H22N6O/c1-14-10-17(12-15-2-6-19(7-3-15)24-26-22)21(28)18(11-14)13-16-4-8-20(9-5-16)25-27-23/h2-9,14,17-18H,10-13H2,1H3 |
Clé InChI |
OOVGOZAOHXHVTC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(=O)C(C1)CC2=CC=C(C=C2)N=[N+]=[N-])CC3=CC=C(C=C3)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Acetyloxy)-5-bromo-3-methoxyphenyl]methanediyl diacetate](/img/no-structure.png)
![2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate](/img/structure/B14363469.png)





![1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one](/img/structure/B14363541.png)
![3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine](/img/structure/B14363553.png)
